molecular formula C12H6BrClO B12822945 4-Bromo-6-chlorodibenzo[b,d]furan

4-Bromo-6-chlorodibenzo[b,d]furan

Cat. No.: B12822945
M. Wt: 281.53 g/mol
InChI Key: VAKXVDUJGANVGE-UHFFFAOYSA-N
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Description

4-Bromo-6-chlorodibenzo[b,d]furan is a halogenated dibenzofuran derivative characterized by a fused bicyclic aromatic system with bromine and chlorine substituents at the 4- and 6-positions, respectively. The bromine and chlorine atoms introduce steric and electronic effects that influence reactivity, solubility, and spectroscopic properties, distinguishing it from simpler dibenzofuran analogs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H6BrClO

Molecular Weight

281.53 g/mol

IUPAC Name

4-bromo-6-chlorodibenzofuran

InChI

InChI=1S/C12H6BrClO/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1-6H

InChI Key

VAKXVDUJGANVGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC3=C2C=CC=C3Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-chlorodibenzo[b,d]furan typically involves the halogenation of dibenzofuran. One common method is the bromination and chlorination of dibenzofuran under controlled conditions. For example, dibenzofuran can be reacted with bromine and chlorine in the presence of a catalyst such as iron(III) chloride to selectively introduce bromine and chlorine atoms at the 4 and 6 positions, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-chlorodibenzo[b,d]furan can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms with other groups.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Coupling Reactions: Palladium catalysts are commonly used in coupling reactions involving this compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dibenzofurans, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Organic Synthesis

4-Bromo-6-chlorodibenzo[b,d]furan serves as an intermediate in synthesizing more complex organic molecules. Its ability to undergo nucleophilic aromatic substitution allows for the introduction of various functional groups, making it a versatile building block in organic chemistry.

Materials Science

In materials science, this compound is explored for its electronic and optical properties . It can be utilized in developing new materials for applications such as organic light-emitting diodes (OLEDs) due to its favorable electronic characteristics.

Pharmaceutical Research

The compound is significant in pharmaceutical research , acting as a precursor for synthesizing potential therapeutic agents. Its structural features facilitate the development of compounds targeting various diseases, particularly in antimicrobial and anticancer applications.

Environmental Studies

Research on dibenzofurans, including halogenated derivatives like this compound, focuses on their environmental impact . Studies assess their toxicity and behavior in ecological systems, contributing to understanding their environmental fate.

Recent investigations into the biological activities of this compound have highlighted its antimicrobial and anticancer properties.

Antimicrobial Activity

The compound exhibits notable antimicrobial effects against various pathogens:

Pathogen TypeActivity Level
Gram-positive bacteriaModerate
Gram-negative bacteriaHigh
FungiLow

Its effectiveness against Gram-negative bacteria suggests potential applications in developing new antibiotics.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through several mechanisms:

  • Inhibition of Cell Proliferation: The compound inhibits the growth of various cancer cell lines.
  • Induction of Apoptosis: It activates apoptotic pathways leading to programmed cell death.
  • Cell Cycle Arrest: Research indicates it may cause cell cycle arrest at specific phases.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens. Results showed significant inhibition zones for Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development.

Cancer Cell Line Study

In vitro studies using human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value indicated effective concentration levels for therapeutic use.

Mechanism of Action

The mechanism of action of 4-Bromo-6-chlorodibenzo[b,d]furan depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In materials science, its electronic properties are exploited to develop new materials. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

4-Bromo-6-phenyldibenzo[b,d]furan

  • Molecular Formula : C₁₈H₁₁BrO (vs. C₁₂H₆BrClO for 4-Bromo-6-chlorodibenzo[b,d]furan).
  • Key Differences: Replacement of the 6-chloro substituent with a phenyl group increases molecular weight (349.2 g/mol vs. 289.5 g/mol) and alters electronic properties.

Polychlorinated Dibenzofurans (PCDFs)

  • Example : 2,3,7,8-Tetrachlorodibenzofuran.
  • Comparison: PCDFs exhibit extreme toxicity due to planar structures that bind aryl hydrocarbon receptors. In contrast, this compound’s non-coplanar halogen positions reduce dioxin-like toxicity but may confer unique reactivity in cross-coupling reactions .

Physical and Chemical Properties

Property This compound 4-Bromo-6-phenyldibenzo[b,d]furan 2,4-Dihydroxydiphenylmethane (5-Bromo Derivative)
Melting Point Not reported Not reported 122–124°C (5-bromo analog)
Solubility Low in polar solvents Moderate in aromatic solvents Soluble in ether, chloroform
Electrophilic Reactivity High (Br/Cl activate ring positions) Moderate (phenyl deactivates ring) Low (hydroxyl groups dominate)

Spectroscopic Differentiation

  • NMR Spectroscopy :

    • This compound : Expected downfield shifts for furan α-carbons (δ 140–150 ppm in ¹³C NMR) due to electron-withdrawing halogens. Coupling constants (¹Jₐᵦ ~180 Hz) confirm furan ring geometry .
    • Simple Furan Derivatives : Parent furan (C₄H₄O) lacks aromatic deshielding, with α-carbons at δ ~110 ppm .
  • Mass Spectrometry: Distinct isotopic patterns for Br (1:1 ratio for M/M+2) and Cl (3:1 ratio) aid in differentiation from non-halogenated analogs .

Biological Activity

4-Bromo-6-chlorodibenzo[b,d]furan is a halogenated organic compound belonging to the dibenzofuran family. Its unique structure, characterized by the presence of bromine and chlorine substituents, influences its chemical reactivity and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields.

This compound has the molecular formula C12H6BrClOC_{12}H_6BrClO and features a dibenzofuran core with halogen substituents at the 4 and 6 positions. The compound can undergo various chemical reactions, including:

  • Substitution Reactions : The halogen atoms can be replaced with other functional groups through nucleophilic aromatic substitution.
  • Oxidation and Reduction : The compound can be oxidized or reduced under specific conditions, leading to different derivatives.
  • Coupling Reactions : It can participate in coupling reactions such as Suzuki or Heck coupling to synthesize more complex molecules.

Biological Activities

Recent studies have investigated the potential biological activities of this compound, particularly its antimicrobial and anticancer properties. These activities are attributed to its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

Pathogen TypeActivity Level
Gram-positive bacteriaModerate
Gram-negative bacteriaHigh
FungiLow

This compound's effectiveness against Gram-negative bacteria is particularly notable, suggesting potential applications in developing new antibiotics.

Anticancer Activity

The anticancer properties of this compound have been explored in vitro and in vivo. Studies indicate that it may induce apoptosis in cancer cells through several mechanisms:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines.
  • Induction of Apoptosis : It activates apoptotic pathways, leading to programmed cell death in malignant cells.
  • Cell Cycle Arrest : Research suggests that it may cause cell cycle arrest at specific phases, preventing further division of cancerous cells.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of this compound against common pathogens. Results showed significant inhibition zones for Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development.
  • Cancer Cell Line Study :
    In vitro studies using human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating effective concentration levels for therapeutic use.

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with biological molecules. The bromine and chlorine substituents enhance its reactivity, enabling it to bind to enzymes or receptors involved in critical cellular processes.

Applications

The unique properties of this compound make it valuable in several fields:

  • Pharmaceutical Research : It serves as a building block for synthesizing novel therapeutic agents targeting bacterial infections and cancer.
  • Materials Science : Its electronic properties are explored for developing new materials with specific functionalities.
  • Environmental Studies : The environmental impact of dibenzofurans, including halogenated derivatives like this compound, is an area of ongoing research due to their potential toxicity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Bromo-6-chlorodibenzo[b,d]furan, and what challenges exist in achieving high yields?

  • Methodology : Bromination and chlorination of dibenzofuran precursors are typical approaches. For example, bromination using reagents like CBr₄/PPh₃ has been applied to hydroxybenzofuran derivatives, but yields are highly dependent on precursor availability and regioselectivity . Challenges include competing side reactions (e.g., over-bromination) and the need for precise O-protection of intermediates to avoid dehalogenation. Optimizing reaction conditions (temperature, solvent polarity) and using regioselective directing groups (e.g., hydroxyl or methoxy substituents) can improve yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • FT-IR : Identifies functional groups (e.g., C-Br stretching at ~550 cm⁻¹, C-Cl at ~750 cm⁻¹) and validates substitution patterns .
  • NMR : ¹H and ¹³C NMR distinguish aromatic proton environments, with halogen-induced deshielding effects aiding structural confirmation .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₂H₆BrClO, MW 281.53 g/mol) and isotopic patterns for bromine/chlorine .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodology :

  • Use fume hoods and personal protective equipment (PPE) due to potential volatility and toxicity .
  • Waste must be segregated and treated by specialized facilities to prevent environmental release of halogenated aromatics .
  • Monitor airborne concentrations using gas chromatography (GC-MS) to comply with safety thresholds for halogenated furans .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound in cross-coupling reactions?

  • Methodology : Density Functional Theory (DFT) with B3LYP/6-31G(d,p) basis sets calculates frontier molecular orbitals (HOMO/LUMO) to model electron transfer kinetics. For example, bromine’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilic substitution at the 4-position . Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites for Suzuki-Miyaura coupling .

Q. What strategies resolve contradictions in toxicity data between in vitro and in vivo studies of halogenated dibenzofurans?

  • Methodology :

  • Isotopic Labeling : Use ¹³C-labeled analogs (e.g., [¹³C₄]-furan) to track metabolite formation and distinguish exogenous vs. endogenous exposure .
  • Dose-Response Modeling : Apply benchmark dose (BMD) analysis to reconcile hepatotoxicity thresholds from oral gavage (rodent) and inhalation studies (humans) .
  • Comparative Metabolomics : LC-MS/MS profiles of urinary metabolites (e.g., glutathione conjugates) clarify species-specific detoxification pathways .

Q. How do structural modifications at the 4-bromo and 6-chloro positions influence electronic properties in OLED applications?

  • Methodology :

  • Cyclic Voltammetry : Measures redox potentials to assess hole/electron transport efficiency. Bromine increases electron affinity, while chlorine enhances thermal stability .
  • UV-Vis/PL Spectroscopy : Quantifies bathochromic shifts in emission spectra due to halogen-induced π-system polarization .
  • Single-Crystal XRD : Resolves intermolecular packing (e.g., herringbone vs. π-stacked arrangements) affecting charge mobility .

Key Research Gaps

  • Regioselective Synthesis : Develop catalysts (e.g., Pd-NHC complexes) for direct C-H halogenation of dibenzofuran cores .
  • Long-Term Toxicity : Establish carcinogenicity thresholds via multi-omics integration (transcriptomics/proteomics) .
  • Material Science : Optimize halogenated dibenzofurans for thermally activated delayed fluorescence (TADF) in OLEDs .

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